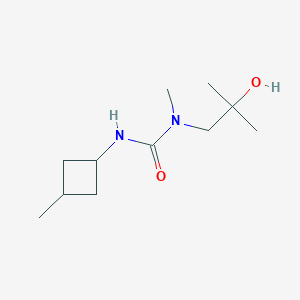
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone, also known as DMCM, is a chemical compound that belongs to the class of thiomorpholines. It is a potent negative allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system (CNS). DMCM has been extensively studied for its potential therapeutic applications in the treatment of anxiety, epilepsy, and other CNS disorders.
Wirkmechanismus
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone acts as a negative allosteric modulator of the GABAA receptor, which means that it reduces the activity of the receptor by binding to a site that is distinct from the GABA binding site. This results in a decrease in the opening frequency and duration of the chloride ion channel, which leads to a decrease in neuronal excitability and inhibition of neurotransmission.
Biochemical and Physiological Effects:
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has been shown to produce a range of biochemical and physiological effects in the CNS. It has been found to enhance the anxiogenic and convulsant effects of GABAergic drugs, such as benzodiazepines and barbiturates. It has also been shown to induce seizures in animal models, which is consistent with its negative modulatory effects on the GABAA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has several advantages as a research tool, including its high potency and selectivity for the benzodiazepine site of the GABAA receptor. However, it also has some limitations, such as its potential toxicity and side effects, as well as the need for specialized equipment and expertise to handle and administer the compound.
Zukünftige Richtungen
There are several potential future directions for research on (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone and its applications in the CNS. One area of interest is the development of novel GABAA receptor modulators that can selectively target specific subtypes of the receptor, which could lead to more effective and safer treatments for anxiety, epilepsy, and other CNS disorders. Another area of interest is the use of (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone as a research tool to study the role of the GABAA receptor in other physiological systems, such as the immune system and the endocrine system. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone can be synthesized by reacting 3-methylcyclobutanone with 2,3-dimethylthiomorpholine in the presence of a suitable catalyst. The reaction proceeds via nucleophilic addition of the thiomorpholine to the carbonyl group of the cyclobutanone, followed by elimination of water to form the final product.
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has been widely used as a research tool to study the pharmacology and physiology of the GABAA receptor. It has been shown to selectively bind to the benzodiazepine site of the receptor, which is involved in the modulation of GABAergic neurotransmission. (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has been used to investigate the role of the GABAA receptor in anxiety, epilepsy, and other CNS disorders.
Eigenschaften
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOS/c1-8-6-11(7-8)12(14)13-4-5-15-10(3)9(13)2/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDTUOJQTXCTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)N2CCSC(C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)

![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)
![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)
![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)
![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)
![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
